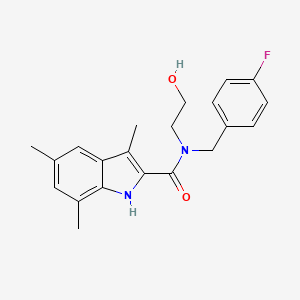

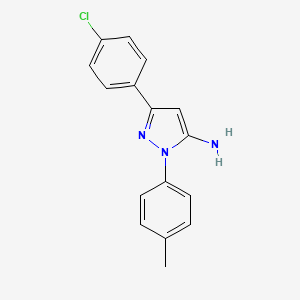

2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to the quinuclidine family, a class of nitrogen-containing bicyclic compounds that are significant in medicinal chemistry due to their structural similarity to quinoline alkaloids. Research in this area often focuses on the synthesis of novel derivatives for potential biological activities and the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of quinuclidine derivatives generally involves multistep chemical reactions, starting from basic heterocyclic compounds or by modifying existing quinuclidine structures. For example, Vorob'eva et al. (1983) described the synthesis of 3-substituted quinuclidines by reducing benzoylmethylquinuclidines and their oximes, indicating a method that could potentially be adapted for the synthesis of the compound (Vorob'eva, Mikhlina, Turchin, Sheinker, & Yakhontov, 1983).

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, Liu et al. (2013) provided a detailed crystal structure of a complex derived from a related compound, which could offer insights into the structural aspects of quinuclidine derivatives (Liu, Zhang, Cui, Zhang, & Ma, 2013).

Chemical Reactions and Properties

Quinuclidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the transformation of benzo[b]quinuclidines into quinoline derivatives under certain conditions demonstrates the reactivity of the quinuclidine ring system (Mikhlina, Vorob'eva, Turchin, Komarova, Yakhontov, & Sheinker, 1972).

科学的研究の応用

Stereochemical Transformations

Another aspect of research on quinuclidine derivatives includes the study of stereochemical transformations. For example, 6-methoxybenzo[b]quinuclidines and their 3-oxo derivatives, along with various 3-mono- and 3,3-disubstituted derivatives, have been synthesized to observe the transformations. Such studies provide insights into the facile transformation of specific quinuclidine derivatives, highlighting the complex stereochemical behavior of these compounds and their potential for further chemical modifications (Mikhlina et al., 1972).

Advanced Synthetic Techniques

Recent advances in the synthesis of quinuclidin-3-one derivatives, including potentially 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, involve novel synthetic techniques such as mechanochemical and microwave synthesis. These methods have been applied to synthesize four O-substituted oximes of quinuclidin-3-one using O-substituted hydroxylamine hydrochlorides, yielding pure (E) oximes with high stereospecificity and conversion rates. This research demonstrates the potential of alternative synthetic methods in producing quinuclidine derivatives with improved efficiency and environmental sustainability (Spahić et al., 2022).

Application in Organic Synthesis

Quinuclidine derivatives, such as 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, also find applications in organic synthesis. For instance, the visible-light-mediated generation of iminyl radicals from benzyl oxime ethers, leading to the synthesis of pyrroline through hydroimination cyclization, showcases the utility of quinuclidine-based compounds in facilitating novel organic reactions. This approach highlights the role of quinuclidine derivatives in enabling new pathways in organic synthesis, potentially leading to the development of new compounds and materials (Usami et al., 2018).

特性

IUPAC Name |

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-19-14-5-3-2-4-12(14)10-13-15(16-18)11-6-8-17(13)9-7-11;/h2-5,11,13,18H,6-10H2,1H3;1H/b16-15-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCREBROFGOHCG-YFKNTREVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2C(=NO)C3CCN2CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC2/C(=N\O)/C3CCN2CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)